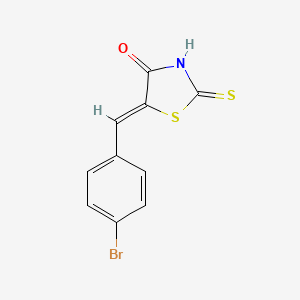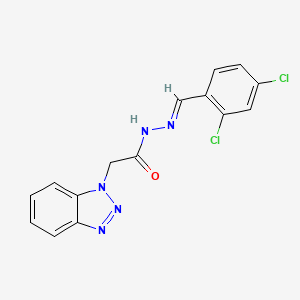![molecular formula C35H26N4O5 B11698573 (5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698573.png)
(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-1-(3,5-DIMETHYLPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with a unique structure that includes a diazinane ring, a pyrrole moiety, and various substituted phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(3,5-DIMETHYLPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The initial step often includes the formation of the diazinane ring through a cyclization reaction. Subsequent steps involve the introduction of the pyrrole moiety and the various phenyl substituents through a series of substitution and coupling reactions. The reaction conditions usually require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups such as hydroxyl, amino, or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical assays.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features allow it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials such as polymers and nanomaterials. Its unique properties can enhance the performance and functionality of these materials.
Mecanismo De Acción
The mechanism of action of (5Z)-1-(3,5-DIMETHYLPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, its ability to undergo chemical modifications allows it to interact with different molecular targets, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
The uniqueness of (5Z)-1-(3,5-DIMETHYLPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C35H26N4O5 |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
(5Z)-1-(3,5-dimethylphenyl)-5-[[1-(4-nitrophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C35H26N4O5/c1-22-17-23(2)19-29(18-22)38-34(41)30(33(40)36-35(38)42)20-26-21-31(24-9-5-3-6-10-24)37(32(26)25-11-7-4-8-12-25)27-13-15-28(16-14-27)39(43)44/h3-21H,1-2H3,(H,36,40,42)/b30-20- |
Clave InChI |
NXRMEDYZEZDQSH-COEJQBHMSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)/C(=O)NC2=O)C |
SMILES canónico |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z,5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11698500.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B11698509.png)
![(4E)-3-(4-nitrophenyl)-5-oxo-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698510.png)
![N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698517.png)
![[(3Z)-3-(3-{[(3-hydroxyphenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11698524.png)
![2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B11698526.png)
![(2E)-3-(4-methoxyphenyl)-N'-[(4-methylphenoxy)acetyl]prop-2-enehydrazide](/img/structure/B11698532.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11698545.png)
![2-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11698549.png)


![2-(4-Chloro-2-methylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11698567.png)
